molecular formula C22H15ClF3N3O2S B304014 N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Katalognummer B304014
Molekulargewicht: 477.9 g/mol
InChI-Schlüssel: INJPJMNVMVORDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, also known as Compound X, is a novel chemical compound that has recently gained attention in scientific research. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X is not fully understood, but it is believed to inhibit the activity of a specific enzyme that is involved in the regulation of cellular processes. This enzyme is known to play a role in the development and progression of various diseases, including cancer and inflammation. By inhibiting this enzyme, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X may have potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can reduce inflammation and improve glucose metabolism in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X in lab experiments is its high purity and high yield synthesis method, which allows for reproducible results. Another advantage is its potential therapeutic effects, which make it a promising lead compound for drug development. However, one of the limitations of using N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are many future directions for the research and development of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its solubility in water. Additionally, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used as a starting point for the development of new drugs with improved efficacy and safety profiles. Finally, more in vivo studies are needed to evaluate the therapeutic potential of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X in various disease models.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X involves a multistep process that starts with the reaction of 4-chloroaniline with 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X. This synthesis method has been optimized to yield high purity and high yield of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used as a lead compound for the development of new drugs for the treatment of various diseases. In pharmacology, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used to study the mechanism of action of drugs that target the same molecular pathways. In biochemistry, N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide X can be used to study the biochemical and physiological effects of drugs on cells and tissues.

Eigenschaften

Produktname

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Molekularformel

C22H15ClF3N3O2S

Molekulargewicht

477.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H15ClF3N3O2S/c1-31-16-8-2-13(3-9-16)19-10-18(22(24,25)26)17(11-27)21(29-19)32-12-20(30)28-15-6-4-14(23)5-7-15/h2-10H,12H2,1H3,(H,28,30)

InChI-Schlüssel

INJPJMNVMVORDD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.